Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate
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Overview
Description
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor such as ammonium acetate . The reaction is often carried out in an aqueous medium with phase transfer catalysts like tetrabutylammonium bromide to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives through oxidative processes.
Reduction: Reduction reactions to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted indeno-pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a calcium channel modulator, influencing the flow of calcium ions across cell membranes . This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-B]pyridine-3-carboxylate
- Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-B]pyridine-3-carboxylate
Uniqueness
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various synthetic and medicinal applications.
Properties
CAS No. |
97677-72-0 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 5H-indeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)12-9-5-2-3-6-10(9)13-11(12)7-4-8-15-13/h2-8,12H,1H3 |
InChI Key |
WXJOQYXAPJGHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
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